Multi-kinase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

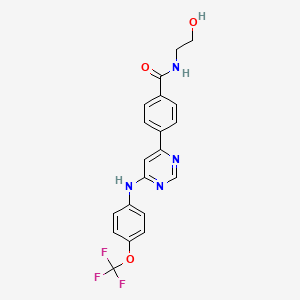

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGDCVFNFAOIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Multi-kinase Inhibitor Sorafenib

Introduction

Sorafenib is an oral multi-kinase inhibitor that has been approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It is a bi-aryl urea compound that targets multiple kinases involved in both tumor cell proliferation and angiogenesis, the process of forming new blood vessels that tumors need to grow.[1] This dual mechanism of action allows sorafenib to combat cancer progression through direct inhibition of tumor cell growth and by cutting off its blood supply.[3][4]

Core Mechanism of Action

Sorafenib exerts its anti-cancer effects through two primary mechanisms:

-

Inhibition of Tumor Cell Proliferation: Sorafenib blocks the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) within tumor cells.[1][3] This pathway is a critical cascade of proteins that relays signals from the cell surface to the nucleus, promoting cell growth and division.[5][6] Sorafenib specifically inhibits serine/threonine kinases of the RAF family, including C-RAF (Raf-1) and both wild-type and mutant B-RAF.[1][3][4] By blocking RAF kinases, sorafenib prevents the downstream phosphorylation and activation of MEK and ERK, which ultimately leads to a decrease in tumor cell proliferation.[3][4] Furthermore, sorafenib has been shown to induce apoptosis (programmed cell death) by downregulating the anti-apoptotic protein Mcl-1.[3][7]

-

Inhibition of Tumor Angiogenesis: Sorafenib targets several receptor tyrosine kinases (RTKs) on the surface of endothelial cells, which are the cells that line blood vessels.[1] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[1][3] The VEGF and PDGF signaling pathways are crucial for angiogenesis.[8][9][10] By inhibiting these receptors, sorafenib disrupts the signaling necessary for the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[3]

In addition to these primary targets, sorafenib also inhibits other kinases such as c-KIT, FLT-3, and RET, which are implicated in the growth and survival of various cancers.[3]

Signaling Pathways Modulated by Sorafenib

The following diagrams illustrate the key signaling pathways targeted by Sorafenib.

Quantitative Data on Kinase Inhibition

The inhibitory activity of Sorafenib against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Process |

| Raf-1 (C-RAF) | 6 | Serine/Threonine Kinase | Proliferation |

| B-RAF (wild-type) | 22 | Serine/Threonine Kinase | Proliferation |

| B-RAF (V600E mutant) | 38 | Serine/Threonine Kinase | Proliferation |

| VEGFR-1 | 26 | Receptor Tyrosine Kinase | Angiogenesis |

| VEGFR-2 | 90 | Receptor Tyrosine Kinase | Angiogenesis |

| VEGFR-3 | 20 | Receptor Tyrosine Kinase | Angiogenesis, Lymphangiogenesis |

| PDGFR-β | 57 | Receptor Tyrosine Kinase | Angiogenesis |

| c-KIT | 68 | Receptor Tyrosine Kinase | Oncogenesis |

| FLT-3 | 58 | Receptor Tyrosine Kinase | Oncogenesis |

| RET | 43 | Receptor Tyrosine Kinase | Oncogenesis |

| FGFR-1 | 580 | Receptor Tyrosine Kinase | Oncogenesis |

| Data compiled from references[11]. |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of multi-kinase inhibitors like Sorafenib are provided below.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.[12][13]

-

Objective: To determine the IC50 value of Sorafenib against a specific kinase (e.g., C-RAF).

-

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.[13]

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of Sorafenib in DMSO. A typical starting concentration is 10 µM.

-

Reaction Setup: In a 96-well plate, add the following components in order: kinase reaction buffer, purified recombinant kinase enzyme, and the diluted Sorafenib or DMSO (vehicle control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific kinase substrate (e.g., inactive MEK for RAF kinase) and [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the DMSO control. Plot the data and use a non-linear regression model to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on cell proliferation and viability.[14][15]

-

Objective: To determine the effect of Sorafenib on the viability of cancer cell lines.

-

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[14][15][16] The amount of formazan produced is proportional to the number of viable cells.[14]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PLC/PRF/5 hepatocellular carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of Sorafenib for a specified period (e.g., 72 hours).[18] Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][19]

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of Sorafenib that inhibits cell growth by 50% (GI50).

-

Western Blot Analysis of Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway.[20][21]

-

Objective: To confirm that Sorafenib inhibits the RAF/MEK/ERK pathway in cells by measuring the levels of phosphorylated ERK (p-ERK).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p-ERK and total ERK).

-

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with Sorafenib for a defined period (e.g., 1-2 hours). Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with a solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21][22]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.[21]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[21]

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[22][23]

-

Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, showing the effect of Sorafenib on ERK phosphorylation.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorbyt.com [biorbyt.com]

- 10. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3.4. Western Blotting and Detection [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

Multi-kinase Inhibitor 1 (HY-103032): A Technical Guide to its Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitor 1, also identified by its catalog number HY-103032, is a potent small molecule inhibitor targeting several protein tyrosine kinases implicated in oncogenesis. Protein kinases are a large family of enzymes that play a central role in the regulation of a wide variety of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This technical guide provides a detailed overview of the target kinase profile of this compound, methodologies for its characterization, and the key signaling pathways it modulates. The primary known targets for this inhibitor are Platelet-Derived Growth Factor Receptor (PDGF-R), mast/stem cell growth factor receptor (c-Kit), and the Bcr-abl fusion protein.[1]

Target Kinase Profile

Table 1: Primary Target Kinase Profile of this compound (HY-103032)

| Target Kinase | Common Disease Association |

| PDGF-R (Platelet-Derived Growth Factor Receptor) | Glioblastoma, Gastrointestinal Stromal Tumors (GIST) |

| c-Kit (Mast/stem cell growth factor receptor) | Gastrointestinal Stromal Tumors (GIST), Acute Myeloid Leukemia (AML) |

| Bcr-abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1) | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |

Note: Specific IC50 values for this compound against these targets are not publicly available in the retrieved search results. The potency is described as "potent".[1]

Experimental Protocols

Characterizing the target profile of a multi-kinase inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed, representative protocols for assessing the inhibitory activity of compounds like this compound against its key targets.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro IC50 value of an inhibitor against a purified kinase by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

-

Purified recombinant kinase (e.g., PDGFRβ, c-Kit, or Bcr-abl)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

This compound (HY-103032)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted inhibitor or control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

-

Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

The Architect's Guide to Multi-Kinase Inhibitors: From Discovery to Synthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate web of cellular signaling, governed in large part by the kinome, presents both a challenge and an opportunity in the realm of drug discovery. The dysregulation of multiple kinases is a hallmark of complex diseases such as cancer, driving aberrant proliferation, survival, and angiogenesis. This guide provides an in-depth technical overview of the discovery and synthesis of novel multi-kinase inhibitors, offering a roadmap for the rational design and development of these next-generation therapeutics.

The Rationale for Multi-Targeting: A Paradigm Shift in Kinase Inhibition

The traditional "one target, one drug" approach often falls short in treating diseases with complex and redundant signaling pathways. Tumors, for instance, can develop resistance to single-agent therapies by activating alternative signaling cascades. Multi-kinase inhibitors offer a compelling strategy to overcome these challenges by simultaneously blocking key nodes in multiple pathways, leading to a more robust and durable therapeutic response. This polypharmacological approach can result in synergistic anti-tumor activity and a reduced likelihood of acquired resistance.

The Discovery Engine: A Multi-Pronged Approach

The journey to a novel multi-kinase inhibitor is a meticulous process that integrates computational and experimental strategies. The typical workflow involves several key stages, from initial target identification to preclinical evaluation.

The Polypharmacology of Multi-kinase Inhibitor 1 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors represent a cornerstone of modern precision oncology, offering the potential to counteract the inherent redundancy and resistance mechanisms of cancer cells by simultaneously blocking multiple signaling pathways. This technical guide delves into the polypharmacology of "Multi-kinase inhibitor 1" (CAS No. 778274-97-8), a compound targeting key drivers of oncogenesis. This document provides a comprehensive overview of its known targets, the signaling pathways it modulates, and detailed protocols for its preclinical evaluation.

Molecular Profile of this compound

"this compound," identified by the CAS number 778274-97-8, is a potent small molecule inhibitor targeting several tyrosine kinases implicated in cancer progression. Its primary known targets include Platelet-Derived Growth Factor Receptor (PDGF-R), Mast/stem cell growth factor receptor Kit (c-Kit), and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) fusion protein.

Inhibitory Profile

| Target Kinase | Common Cancer Types Associated with Dysregulation | IC50 (nM) |

| PDGF-R | Glioblastoma, Gastrointestinal Stromal Tumors (GIST) | Data Not Available |

| c-Kit | GIST, Acute Myeloid Leukemia (AML), Melanoma | Data Not Available |

| Bcr-Abl | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | Data Not Available |

Core Signaling Pathways Targeted by this compound

The therapeutic rationale for targeting PDGF-R, c-Kit, and Bcr-Abl stems from their critical roles in driving cell proliferation, survival, and angiogenesis in various cancers.

PDGF-R Signaling Cascade

Platelet-Derived Growth Factor Receptors are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are fundamental for cell growth and division.

c-Kit Signaling Network

The c-Kit receptor, upon activation by its ligand, stem cell factor (SCF), triggers multiple downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways. Aberrant c-Kit signaling is a hallmark of several cancers, promoting cell survival and proliferation.

The Structure-Activity Relationship of Multi-Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, offering the ability to simultaneously block multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Their broad-spectrum activity can lead to enhanced efficacy and potentially overcome resistance mechanisms that arise from the redundancy and crosstalk inherent in cellular signaling networks. However, this multi-targeted nature also presents significant challenges in optimizing potency while maintaining a safe therapeutic window. Understanding the intricate structure-activity relationships (SAR) of these complex molecules is paramount for the rational design of next-generation inhibitors with improved selectivity and reduced off-target effects.

This technical guide provides an in-depth exploration of the SAR of multi-kinase inhibitors, using the well-characterized drugs Sorafenib and Dasatinib as illustrative examples. We will delve into the quantitative data delineating their inhibitory profiles, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Core Concepts in Multi-Kinase Inhibitor SAR

The development of a successful multi-kinase inhibitor hinges on a delicate balance between its affinity for various intended targets and its avoidance of kinases that could lead to toxicity. The core of SAR studies for these inhibitors involves systematically modifying the chemical scaffold and observing the resulting changes in biological activity. Key aspects of these studies include:

-

Scaffold Hopping and Core Modifications: Altering the central heterocyclic ring system to explore different binding modes and kinase selectivities.

-

Side Chain and Linker Optimization: Modifying solvent-exposed regions of the molecule to enhance potency, improve pharmacokinetic properties, and fine-tune the selectivity profile.

-

Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Quantitative structure-activity relationship (QSAR) models are often employed to correlate the chemical structure with biological activity in a quantitative manner, aiding in the prediction of the activity of novel compounds.[1]

Sorafenib: A Case Study in Dual RAF/VEGFR Inhibition

Sorafenib is an oral multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation and the VEGFR/PDGFR signaling pathways crucial for tumor angiogenesis.[2] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[2]

Sorafenib Structure-Activity Relationship

The SAR of Sorafenib has been extensively studied to understand the contributions of its different structural components to its dual inhibitory activity. The core structure consists of a bi-aryl urea moiety.

-

Urea Linker: The urea group is critical for binding to the kinase hinge region. Modifications to this linker generally result in a significant loss of activity.

-

Pyridine and Phenoxy Rings: The picolinamide group and the phenoxy ring are key for interactions within the ATP-binding pocket. SAR studies have shown that substitutions on the phenoxy ring can modulate potency and selectivity. For example, the trifluoromethyl group on the phenyl ring is crucial for its potent activity.

-

Sulfonylurea Analogs: Studies on Sorafenib analogs where the urea is replaced by a sulfonylurea unit have been conducted.[1] Some of these analogs showed moderate cytotoxic activity, indicating that while the urea is important, other linkers can be tolerated to some extent.[1]

Quantitative Data: Sorafenib Inhibition Profile

The inhibitory activity of Sorafenib and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various kinases and cancer cell lines.

| Kinase Target | Sorafenib IC50 (nM) | Reference |

| B-Raf (wild-type) | 22 | [3] |

| B-Raf (V600E) | 38 | [3] |

| C-Raf | 6 | [3] |

| VEGFR-1 | 15 | [3] |

| VEGFR-2 | 90 | [3] |

| VEGFR-3 | 20 | [3] |

| PDGFR-β | 57 | [3] |

| c-KIT | 68 | [3] |

| FLT3 | 58 | [3] |

| RET | 4 | [3] |

| Cell Line | Sorafenib IC50 (µM) | Reference |

| HepG2 (Hepatocellular Carcinoma) | 7.42 | [4] |

| Huh7 (Hepatocellular Carcinoma) | 5.97 | [4] |

| Hep3B (Hepatocellular Carcinoma) | 3.31 | [4] |

| Kasumi-1 (AML with KIT mutation) | 0.02 | [5][6] |

| Various Pediatric Cancer Cell Lines | Median: 4.3 | [5][6] |

Signaling Pathways Targeted by Sorafenib

Sorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.

Dasatinib: A Potent Inhibitor of BCR-ABL and SRC Family Kinases

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] It is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[7]

Dasatinib Structure-Activity Relationship

Dasatinib's structure, featuring a 2-chloro-6-methylphenyl group linked to an aminothiazole ring, is optimized for binding to the ATP pocket of its target kinases.

-

Aminothiazole Core: This central heterocyclic ring is a key feature for kinase inhibition, forming critical hydrogen bonds with the hinge region of the kinase.

-

2-Chloro-6-methylphenyl Group: This moiety occupies a hydrophobic pocket, and its substitution pattern is crucial for potency and selectivity.

-

Hydroxyethylpiperazine Side Chain: This group extends into the solvent-exposed region and contributes to the drug's solubility and pharmacokinetic properties. Modifications to this side chain have been explored to modulate selectivity and potency. For instance, conjugating amino acids or fatty acids to this part of the molecule has been shown to alter the selectivity profile.[8][9]

Quantitative Data: Dasatinib Inhibition Profile

Dasatinib exhibits potent inhibition of a range of kinases, with particularly high affinity for BCR-ABL and SRC family members.

| Kinase Target | Dasatinib IC50 (nM) | Reference |

| BCR-ABL | <1 | [10] |

| SRC | 0.5 | [11] |

| LCK | 1.1 | [10] |

| YES | 0.4 | [10] |

| FYN | 0.2 | [10] |

| c-KIT | 12 | [10] |

| PDGFR-β | 28 | [10] |

| EphA2 | 16 | [10] |

| Cell Line | Dasatinib IC50 (nM) | Reference |

| K562 (CML) | 4.6 | [12] |

| Various OSCC lines | Mean: 81.8 | [5] |

| T-cell proliferation | 2.8 | [13] |

Signaling Pathways Targeted by Dasatinib

Dasatinib's therapeutic effect in CML is primarily due to its potent inhibition of the constitutively active BCR-ABL kinase, which drives uncontrolled cell proliferation.

Experimental Protocols

The evaluation of multi-kinase inhibitors relies on a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Sorafenib or Dasatinib) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the purified kinase, a specific substrate (peptide or protein), and ATP in the assay buffer. The ATP concentration is often set at or near the Km value for the specific kinase.

-

-

Kinase Reaction:

-

In a multi-well plate, add the kinase and the test compound at various concentrations.

-

Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction using a suitable method (e.g., adding a stop solution containing EDTA).

-

Detect the amount of product formed or the amount of ATP consumed. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is then converted to a luminescent signal.[14][15]

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Detailed Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[16]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.[17]

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Conclusion

The structure-activity relationship of multi-kinase inhibitors is a complex and multifaceted field that is critical for the development of effective and safe cancer therapeutics. Through the detailed examination of Sorafenib and Dasatinib, this guide has highlighted the key structural features that govern their inhibitory profiles and the signaling pathways they modulate. The provided experimental protocols offer a foundation for the in vitro and cell-based evaluation of novel multi-kinase inhibitors. By integrating SAR data, mechanistic studies, and robust experimental validation, researchers can continue to advance the design of next-generation inhibitors with enhanced potency, improved selectivity, and a more favorable therapeutic index, ultimately leading to better outcomes for cancer patients.

References

- 1. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. 3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. confluencediscovery.com [confluencediscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

In Vitro Characterization of Multi-kinase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro characterization of Multi-kinase inhibitor 1 (MI-1), a potent small molecule inhibitor with significant anti-proliferative and pro-apoptotic activities. MI-1, with the chemical name 1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1H-pyrrole-2,5-dione, has demonstrated inhibitory activity against a range of kinases implicated in cancer progression, including PDGF-R, c-Kit, Bcr-Abl, EGFR, VEGFR, FGF-R1, IGF1-R, Syk, PDK1, and Src. This document details the key biochemical and cellular activities of MI-1, provides methodologies for its characterization, and illustrates the signaling pathways it perturbs. All quantitative data are presented in structured tables for clarity and comparative analysis.

Biochemical and Cellular Activity of this compound

MI-1 has been evaluated across a panel of cancer and normal cell lines to determine its cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | Cell Type | Assay Type | IC50 / GI50 (µg/mL) | Reference |

| HL60 | Human Leukemia | Viability (MTT) | 0.6 | [1][2] |

| HepG2 | Human Hepatoma | Viability (MTT) | 9.5 | [1][2] |

| Human Lymphocytes | Normal | Viability (MTT) | 8.3 | [1][2] |

| NIH3T3 | Murine Fibroblasts (Normal) | Viability (MTT) | Resistant | [1][2] |

| HCT116 | Human Colon Carcinoma | Growth Inhibition | 0.75 - 7.22 | [3][4] |

| HeLa | Human Cervical Carcinoma | Growth Inhibition | 0.75 - 7.22 | [3][4] |

| SK-MEL-28 | Human Melanoma | Growth Inhibition | 0.75 - 7.22 | [3][4] |

| HaCaT | Human Keratinocytes (Normal) | Growth Inhibition | > 50 | [3][4] |

| Balb/c 3T3 | Murine Fibroblasts (Normal) | Growth Inhibition | > 50 | [3][4] |

Target Kinase Profile

MI-1 is a multi-targeted kinase inhibitor with potential activity against several key signaling molecules involved in oncogenesis.

Table 2: Potential Kinase Targets of this compound

| Kinase Target | Signaling Role | Reference |

| PDGF-R | Cell growth, proliferation, and differentiation | [5][6] |

| c-Kit | Cell survival, proliferation, and differentiation | [5][6] |

| Bcr-Abl | Constitutively active kinase in CML, drives proliferation | [5][6] |

| EGFR | Cell growth, survival, proliferation, and differentiation | [3] |

| VEGFR1, 2, 3 | Angiogenesis and lymphangiogenesis | [3] |

| FGF-R1 | Cell proliferation, differentiation, and migration | [3] |

| IGF1-R | Cell growth and survival | [3] |

| Syk | Signal transduction in hematopoietic cells | [3] |

| PDK1 | PI3K/AKT signaling pathway | [3] |

| Src | Cell growth, differentiation, and survival | [3] |

Key Cellular Mechanisms of Action

In vitro studies have revealed that MI-1 exerts its anti-cancer effects through multiple mechanisms:

-

Induction of Apoptosis: MI-1 triggers programmed cell death through a mitochondria-dependent pathway.[3][4]

-

DNA Damage: The inhibitor causes DNA single-strand breaks and fragmentation, contributing to its cytotoxic effects.[2][3]

-

Cell Cycle Arrest: MI-1 has been shown to affect the G2/M transition checkpoint of the cell cycle.[4]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of MI-1 are provided below.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MI-1 in complete cell culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][8]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive cell death after treatment.

-

Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multi-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.

-

Treatment: Allow cells to adhere for a few hours, then treat with various concentrations of MI-1 for a defined period.

-

Incubation: Remove the treatment medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as methanol or 4% paraformaldehyde. After fixation, stain the colonies with a staining solution like 0.5% crystal violet in methanol.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to generate a cell survival curve.

DNA Fragmentation (Diphenylamine Assay)

This colorimetric assay quantifies the amount of fragmented DNA, a hallmark of apoptosis.

-

Cell Lysis: After treatment with MI-1, lyse the cells to release their DNA.

-

DNA Precipitation: Separate fragmented DNA from intact chromatin by centrifugation. The supernatant will contain the fragmented, low molecular weight DNA.

-

Diphenylamine Reaction: Add diphenylamine reagent to the DNA samples. The deoxyribose in the DNA reacts with diphenylamine in an acidic environment to produce a blue-colored complex.[9]

-

Incubation: Incubate the samples in a boiling water bath for 10 minutes or at 50°C for a longer period to facilitate the colorimetric reaction.[9][10]

-

Absorbance Measurement: Cool the samples and measure the absorbance at 595 nm.[9] The amount of fragmented DNA is proportional to the absorbance.

DNA Damage (Alkaline Comet Assay)

This single-cell gel electrophoresis technique is used to detect DNA single-strand breaks.

-

Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[11][12] Cells can be stored at -20°C.[6]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, ensuring that the propidium iodide (PI) only stains the DNA.[6][13]

-

Propidium Iodide Staining: Add a PI staining solution to the cells. PI intercalates into the DNA, and the fluorescence intensity is directly proportional to the DNA content.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by MI-1 and a typical experimental workflow for its characterization.

Signaling Pathways

Caption: Simplified PDGF-R signaling cascade and the inhibitory action of MI-1.

Caption: Overview of the c-Kit signaling pathway and inhibition by MI-1.

Caption: The Bcr-Abl signaling network and its inhibition by MI-1.

Experimental Workflow

Caption: A generalized workflow for the in vitro characterization of MI-1.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 4. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. iitg.ac.in [iitg.ac.in]

- 10. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide to the Kinase Pathways Affected by the Multi-Kinase Inhibitor Sorafenib

This guide provides a detailed overview of the molecular targets and affected signaling pathways of Sorafenib, a multi-kinase inhibitor used in cancer therapy. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[1][2] Its mechanism of action involves the dual inhibition of tumor cell proliferation and angiogenesis, the process of forming new blood vessels that tumors need to grow.[3][4] Sorafenib is approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][3]

Data Presentation: Kinase Inhibition Profile of Sorafenib

Sorafenib's therapeutic effects stem from its ability to inhibit a range of kinases involved in oncogenesis. The following tables summarize its inhibitory activity against key molecular targets, as measured by the half-maximal inhibitory concentration (IC50) in various assays.

Table 1: Inhibition of RAF/MEK/ERK Pathway Kinases by Sorafenib

| Kinase Target | IC50 (nM) | Assay Type |

| Raf-1 | 6 | Cell-free |

| Wild-type B-Raf | 22 | Cell-free |

| B-Raf (V600E mutant) | 38 | Cell-free |

Data sourced from multiple in vitro studies.[5][6]

Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by Sorafenib

| Kinase Target | IC50 (nM) | Assay Type |

| VEGFR-1 | 26 | Cell-free |

| VEGFR-2 | 90 | Cell-free |

| VEGFR-3 | 20 | Cell-free |

| PDGFR-β | 57 | Cell-free |

| c-Kit | 68 | Cell-free |

| Flt-3 | 58 | Cell-free |

| RET | 43 | Cell-free |

| FGFR-1 | 580 | Cell-free |

Data sourced from multiple in vitro cell-free assays.[5][6]

Table 3: Cellular Activity of Sorafenib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| Kasumi-1 | Acute Myeloid Leukemia | 0.02 | Cytotoxicity |

| HepG2 | Hepatocellular Carcinoma | 4.5 | Proliferation |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | Proliferation |

| MDA-MB-231 | Breast Cancer | 2.6 | Proliferation |

| 5637 | Bladder Cancer | 11.57 | Cell Viability |

| T24 | Bladder Cancer | 11.58 | Cell Viability |

IC50 values can vary based on the specific experimental conditions and cell line.[6][7][8]

Affected Signaling Pathways

Sorafenib exerts its anti-cancer effects by targeting two critical pathways for tumor growth and survival: the RAS/RAF/MEK/ERK signaling pathway, which drives cell proliferation, and the VEGFR/PDGFR signaling pathways, which are essential for angiogenesis.[3][4]

1. RAS/RAF/MEK/ERK Pathway

This pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Sorafenib directly inhibits Raf-1 and B-Raf kinases, which are key components of this pathway.[3][9] By blocking RAF kinases, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK, leading to decreased tumor cell proliferation and induction of apoptosis.[4][9]

References

- 1. ClinPGx [clinpgx.org]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of Sorafenib: A Multi-Kinase Inhibitor Analysis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sorafenib is a potent multi-kinase inhibitor that has become a cornerstone in the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy stems from its ability to simultaneously target multiple key signaling pathways involved in tumor cell proliferation and angiogenesis.[2][3] This technical guide provides an in-depth overview of the cellular processes regulated by Sorafenib, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its mechanisms of action.

Mechanism of Action

Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting kinases involved in the tumor cell's proliferative signaling and targeting receptor tyrosine kinases (RTKs) that mediate angiogenesis.[4] Key targets include the Raf serine/threonine kinases (Raf-1, B-Raf) within the RAS/RAF/MEK/ERK signaling cascade, as well as vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and the platelet-derived growth factor receptor β (PDGFR-β).[3][5] By blocking these pathways, Sorafenib effectively suppresses tumor growth and cuts off the blood supply that tumors rely on to thrive.

Quantitative Analysis of Sorafenib Activity

The inhibitory activity of Sorafenib has been quantified against various kinases and cancer cell lines. The following tables summarize key data points, providing a comparative view of its potency.

Table 1: Inhibitory Activity of Sorafenib against Key Kinase Targets

| Kinase Target | IC₅₀ (nM) |

| Raf-1 | 6[5] |

| B-Raf (wild-type) | 22[5] |

| B-Raf (V599E mutant) | 38[5] |

| VEGFR-2 | 90[5] |

| VEGFR-3 | 15[5] |

| PDGFR-β | 57 |

| c-Kit | 68 |

| Flt-3 | 58[5] |

IC₅₀ values represent the concentration of Sorafenib required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Anti-proliferative Activity of Sorafenib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 4.5[6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3[6] |

| SW982 | Synovial Sarcoma | Not specified |

| HS-SY-II | Synovial Sarcoma | Not specified |

| HLF | Hepatocellular Carcinoma | ~1 (serum-free)[7] |

IC₅₀ values represent the concentration of Sorafenib required to inhibit 50% of cell proliferation.

Table 3: Effect of Sorafenib on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |

| SW982 | Control | 43.16 | 31.92 | 24.92 |

| SW982 | Sorafenib | 65.72 | 21.08 | 13.20 |

| HS-SY-II | Control | 62.40 | 29.46 | Not specified |

| HS-SY-II | Sorafenib | 76.78 | 18.80 | Not specified |

Data reflects a significant increase in the G₁ population and a corresponding decrease in the S-phase population upon Sorafenib treatment.[8]

Table 4: Induction of Apoptosis by Sorafenib

| Cell Line | Condition | % of Apoptotic Cells |

| HLF | Control (serum-free) | 1.4 ± 0.5 |

| HLF | Sorafenib (serum-free) | 6.3 ± 1.2[7] |

| HepG2 | Hypoxia | 14.81 |

| HepG2 | Hypoxia + Sorafenib | Increased in a dose-dependent manner[9] |

Apoptosis was measured using the TUNEL assay.[7]

Signaling Pathways Regulated by Sorafenib

Sorafenib's impact on cellular function is primarily mediated through the inhibition of two critical signaling pathways: the RAF/MEK/ERK pathway, which governs cell proliferation, and the VEGFR/PDGFR pathway, which is essential for angiogenesis.

RAF/MEK/ERK Signaling Pathway

VEGFR/PDGFR Signaling Pathway in Angiogenesis

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the cellular effects of Sorafenib.

Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials :

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Sorafenib stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Protocol :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[10]

-

Compound Treatment : Prepare serial dilutions of Sorafenib in culture medium. Remove the old medium from the wells and add 100 µL of the Sorafenib dilutions. Include wells with vehicle (DMSO) as a control.

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition : Add 20 µL of MTS reagent to each well.[10]

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C.[10]

-

Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials :

-

Cells cultured on coverslips or in 96-well plates

-

Sorafenib

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)[11]

-

TUNEL reaction cocktail (containing TdT enzyme and fluorescently labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Protocol :

-

Sample Preparation : Treat cells with Sorafenib for the desired time (e.g., 24-48 hours).

-

Fixation : Wash cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.[11]

-

Permeabilization : Wash the fixed cells with PBS and then incubate with Permeabilization Buffer for 20 minutes at room temperature to allow the enzyme to access the nucleus.[11]

-

TUNEL Reaction : Wash again with PBS. Add the TUNEL reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[11][12]

-

Washing : Stop the reaction and wash the cells multiple times with PBS to remove unincorporated nucleotides.

-

Counterstaining : Stain the cell nuclei with DAPI for 10-15 minutes.

-

Imaging and Analysis : Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials :

-

Cultured cells

-

Sorafenib

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol :

-

Cell Treatment and Harvesting : Treat cells with Sorafenib for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.[13]

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[13]

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.[14]

-

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins, such as ERK, in response to Sorafenib treatment.

-

Materials :

-

Cultured cells

-

Sorafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol :

-

Cell Lysis : Treat cells with Sorafenib for a short period (e.g., 30 minutes to 2 hours). Wash with ice-cold PBS and lyse the cells on ice.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

Electrophoresis : Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins from the gel to a membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[15]

-

Secondary Antibody Incubation : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative and apoptotic effects of Sorafenib.

Conclusion

Sorafenib is a multi-faceted anti-cancer agent that disrupts key cellular processes required for tumor growth and survival. Its ability to inhibit both cell proliferation via the RAF/MEK/ERK pathway and angiogenesis through the VEGFR/PDGFR axes underscores its clinical utility. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the mechanisms of Sorafenib and to develop novel therapeutic strategies.

References

- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. pnas.org [pnas.org]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. clyte.tech [clyte.tech]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 15. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for Multi-Kinase Inhibitor 1 (MKI-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Multi-kinase inhibitors (MKIs), which target multiple kinases simultaneously, have emerged as an effective therapeutic strategy.[3] "Multi-kinase Inhibitor 1" (MKI-1) is a novel investigational compound designed to potently inhibit key kinases implicated in tumor angiogenesis and proliferation, namely VEGFR2, PDGFR-β, and c-Kit.

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of MKI-1 against its target kinases using a luminescence-based kinase assay. This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and used by luciferase to generate a light signal.[1] The protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of MKI-1 for each target kinase.

Signaling Pathway of MKI-1 Targets

The signaling pathways of VEGFR2, PDGFR-β, and c-Kit are central to angiogenesis and cell proliferation. MKI-1 aims to disrupt these pathways by blocking the kinase activity of these receptors.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol outlines the steps to determine the IC50 value of MKI-1 against VEGFR2, PDGFR-β, and c-Kit.

Materials and Reagents

-

Kinases: Recombinant human VEGFR2, PDGFR-β, and c-Kit.

-

Substrates: Specific peptide substrates for each kinase.

-

Inhibitor: this compound (MKI-1), dissolved in 100% DMSO.

-

ATP: Adenosine triphosphate.

-

Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit).

-

Plates: White, opaque 96-well microplates.

-

Instrumentation: Microplate reader with luminescence detection capabilities.

Experimental Workflow

Detailed Procedure

-

Compound Preparation:

-

Prepare a serial dilution of MKI-1 in DMSO. A common starting concentration is 10 mM.

-

Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize its effect on kinase activity.[4]

-

-

Assay Plate Setup:

-

Add the diluted MKI-1 or vehicle control (DMSO) to the appropriate wells of a 96-well plate.[1]

-

Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Kinase Reaction:

-

Prepare a master mix containing the specific kinase and its corresponding peptide substrate in the kinase assay buffer.

-

Add the kinase/substrate master mix to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding ATP to each well. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.[5]

-

-

Incubation:

-

Gently mix the contents of the plate.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction, which produces a luminescent signal.[1]

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[1]

-

-

Data Acquisition:

-

Measure the luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis

-

Subtract the background luminescence (from the "no enzyme" control wells) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "no enzyme" control as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the MKI-1 concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of MKI-1 that inhibits 50% of the kinase activity.

Data Presentation

The inhibitory activity of MKI-1 against the target kinases is summarized in the table below.

| Target Kinase | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |

| VEGFR2 | Luminescence-based | Poly(Glu, Tyr) 4:1 | 10 | 8.5 |

| PDGFR-β | Luminescence-based | Poly(Glu, Tyr) 4:1 | 25 | 15.2 |

| c-Kit | Luminescence-based | Poly(Glu, Tyr) 4:1 | 50 | 22.7 |

Troubleshooting and Optimization

-

High Background Signal: Ensure complete ATP depletion by the stop reagent. Optimize the concentration of the stop reagent or the incubation time if necessary.

-

Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. Ensure that the kinase reaction is in the linear range.

-

Inconsistent Results: Maintain consistent DMSO concentrations across all wells. Ensure proper mixing of reagents.

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of the multi-kinase inhibitor MKI-1. The luminescence-based assay described is a robust and high-throughput method for determining the potency of kinase inhibitors.[4] The data generated from this assay are crucial for the preclinical evaluation of MKI-1 and for guiding further drug development efforts. It is also recommended to perform kinase profiling against a broader panel of kinases to assess the selectivity of MKI-1.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

Application Note: Cell-Based Assays for Measuring Multi-kinase Inhibitor Potency

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multi-kinase inhibitors are a class of therapeutic agents designed to target multiple protein kinases simultaneously. Their efficacy is often linked to their ability to modulate complex signaling networks that are dysregulated in diseases such as cancer. "Multi-kinase inhibitor 1" is a potent inhibitor of several key kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases, which are crucial components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Accurate and robust measurement of the inhibitor's potency in a cellular context is critical for its preclinical and clinical development.

This document provides detailed protocols for cell-based assays to determine the potency of "this compound" by assessing its impact on cell proliferation and its ability to inhibit the phosphorylation of a key downstream target, ERK (Extracellular signal-regulated kinase).

Signaling Pathway Overview

The RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Growth factors binding to receptor tyrosine kinases (RTKs) like VEGFR and PDGFR can activate RAS, which in turn activates BRAF or CRAF. RAF kinases then phosphorylate and activate MEK, which subsequently phosphorylates and activates ERK. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. "this compound" exerts its effect by targeting RAF kinases directly, thereby inhibiting downstream signaling.

Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of "this compound".

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the concentration of "this compound" that inhibits cell growth by 50% (IC50).

Experimental Protocol

-

Cell Seeding:

-

Culture a human cancer cell line known to be sensitive to RAF inhibition (e.g., HT-29, which harbors a BRAF V600E mutation) in appropriate media.

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of "this compound" in culture media, ranging from 100 µM to 0.01 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance from a no-cell control well.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the normalized viability (%) against the log concentration of the inhibitor.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Caption: Experimental workflow for the cell proliferation (MTS) assay.

Phospho-ERK (p-ERK) In-Cell Western Assay

This assay quantifies the level of phosphorylated ERK, a direct downstream target of the RAF/MEK pathway, providing a specific measure of target engagement by "this compound".

Experimental Protocol

-

Cell Seeding:

-

Seed a suitable cell line (e.g., HeLa) at 15,000 cells per well in 100 µL of media into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Serum Starvation & Treatment:

-

Aspirate the media and replace it with serum-free media.

-

Incubate for 18-24 hours to reduce basal p-ERK levels.

-

Add "this compound" at various concentrations (e.g., 10 µM to 0.1 nM) and incubate for 2 hours.

-

-

Stimulation:

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation. Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding 4% formaldehyde for 20 minutes at room temperature.

-

Wash the wells with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with PBS containing 0.1% Triton X-100 for 20 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours.

-

Incubate overnight at 4°C with two primary antibodies simultaneously:

-

Rabbit anti-p-ERK (Thr202/Tyr204) antibody.

-

Mouse anti-Actin (or other loading control) antibody.

-

-

-

Secondary Antibody Incubation:

-

Wash the wells multiple times.

-

Incubate for 1 hour with two species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

-

-

Data Acquisition and Analysis:

-

Wash the wells and allow them to dry.

-

Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

-

Quantify the fluorescence intensity for both p-ERK (800 nm channel) and the loading control (700 nm channel).

-

Normalize the p-ERK signal to the loading control signal.

-

Plot the normalized p-ERK signal against the log inhibitor concentration to determine the IC50.

-

Caption: Workflow for the phospho-ERK In-Cell Western assay.

Data Presentation: Potency of "this compound"

The following tables summarize representative quantitative data obtained from the described assays.

Table 1: Anti-proliferative Activity of "this compound"

| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |

| HT-29 | Colorectal | BRAF V600E | 0.55 |

| A375 | Melanoma | BRAF V600E | 0.21 |

| HeLa | Cervical | Wild-type BRAF | 5.80 |

| HepG2 | Liver | Wild-type BRAF | 4.50 |

Table 2: Inhibition of ERK Phosphorylation by "this compound"

| Cell Line | Stimulation | Assay Method | IC50 (µM) |

| HeLa | EGF (100 ng/mL) | In-Cell Western | 0.095 |

| A375 | Basal | Western Blot | 0.040 |

| HepG2 | Serum (10%) | ELISA | 0.150 |

Application Notes and Protocols for In Vivo Animal Studies with Multi-kinase Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors are a class of therapeutic agents that target multiple protein kinases simultaneously, offering a broad-spectrum approach to cancer therapy by disrupting various signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2][3][4] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of "Multi-kinase inhibitor 1," a representative compound of this class, in animal models. The methodologies outlined here are compiled from established preclinical research practices and are intended to guide researchers in designing robust and reproducible experiments.[5][6][7][8]

Data Presentation

Table 1: Formulation Vehicles for In Vivo Administration of Multi-kinase Inhibitors

| Vehicle Composition | Drug Solubility/Suspension Notes | Administration Route | Reference Examples |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for compounds with poor water solubility. Sonication may be required. Prepare fresh daily.[9][10] | Oral Gavage, Intraperitoneal Injection | Generic this compound[9][10] |

| 75% Ethanol and Cremophor EL (1:1), diluted in water | Requires heating and vortexing to dissolve the compound. The diluted solution may not be stable for long periods.[11] | Oral Gavage | Sorafenib[11] |

| 0.5% w/v Carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v Benzyl alcohol in deionized water (pH 6.0) | Forms a suspension. Should be prepared in advance and stored at 4°C in the dark.[12] | Oral Gavage | Sunitinib[12] |

| 10% Transcutol, 10% Cremophor, 80% 0.9% NaCl | Vehicle for oral administration. | Oral Gavage | Regorafenib, Sorafenib[13] |

| 0.9% Saline | Suitable for water-soluble compounds. | Oral Gavage, Intravenous Injection | Sunitinib Malate[14] |

Table 2: Representative In Vivo Dosages for Multi-kinase Inhibitors in Murine Models

| Multi-kinase Inhibitor | Cancer Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |

| Sorafenib | Hepatocellular Carcinoma (HCC) | Nude Mice | 30 | Oral Gavage | Significant tumor growth inhibition. | [11][13] |

| Sunitinib | Neuroblastoma Xenograft | N/A | 20, 30, 40 | Oral Gavage | 20 mg/kg was identified as the optimal dose.[5] | [5] |